Phenacyl 3-(dimethylamino)benzoate
Description
Phenacyl 3-(dimethylamino)benzoate is an ester derivative of benzoic acid featuring a phenacyl group (C₆H₅COCH₂–) and a dimethylamino (–N(CH₃)₂) substituent at the meta position of the benzene ring. This compound is structurally characterized by its ester linkage and electron-donating dimethylamino group, which influence its reactivity, conformational behavior, and intermolecular interactions.
Properties
CAS No. |
55153-17-8 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
phenacyl 3-(dimethylamino)benzoate |
InChI |
InChI=1S/C17H17NO3/c1-18(2)15-10-6-9-14(11-15)17(20)21-12-16(19)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |
InChI Key |
QVQZYNUIIKYFEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 3-(dimethylamino)benzoate typically involves the esterification of 3-(dimethylamino)benzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen bromide formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Phenacyl 3-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of phenacyl ketones.
Reduction: Formation of phenacyl alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Phenacyl 3-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenacyl 3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The phenacyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The dimethylamino group can enhance the compound’s binding affinity through electrostatic interactions and hydrogen bonding.
Comparison with Similar Compounds
Positional Isomerism: Meta vs. Para Substitution
The position of the dimethylamino group on the benzoate ring significantly impacts molecular properties. For example:
- Phenyl 3-(dimethylamino)benzoate (meta-substituted) and phenyl 4-(dimethylamino)benzoate (para-substituted) exhibit distinct structural and electronic profiles due to differences in resonance and steric effects.
Table 1: Key Properties of Positional Isomers
| Property | Phenyl 3-(dimethylamino)benzoate | Phenyl 4-(dimethylamino)benzoate |
|---|---|---|
| CAS RN | 929109-50-2 | 15024-12-1 |
| Commercial Availability | >95.0% purity (Kanto Reagents) | >95.0% purity (Kanto Reagents) |
| Structural Symmetry | Lower (meta) | Higher (para) |
Substituent Effects: Adamantyl vs. Phenacyl Groups
Replacing the phenacyl group with bulky adamantyl moieties alters conformational flexibility and crystal packing:
- Adamantyl-based esters adopt a synclinal conformation (C13—O1—C12—C11 torsion angles: 69.7°–86.12°) and exhibit lower structural occupancy (mostly <63%) due to reduced π…π interactions. In contrast, phenacyl benzoates display broader structural occupancy (63–69%) and variable conformations (periplanar or mixed) .
- The adamantyl group restricts packing patterns, favoring isostructural arrangements, whereas phenacyl derivatives enable diverse intermolecular interactions .
Table 2: Structural Comparison of Adamantyl vs. Phenacyl Esters
| Parameter | Adamantyl-Based Esters | Phenacyl Benzoates |
|---|---|---|
| Conformation | Synclinal | Periplanar, synclinal, or mixed |
| Structural Occupancy | 55–63% (mostly) | 63–69% |
| Intermolecular Interactions | Weak C–H…π | Stronger π…π, C–H…π |
Reactivity and Physical Properties
- Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin formulations, achieving superior degrees of conversion (DC) and physical properties (e.g., tensile strength) .
Table 4: Reactivity in Resin Systems
| Co-Initiator | Degree of Conversion | Physical Properties |
|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | High | Excellent |
| 2-(Dimethylamino)ethyl methacrylate | Moderate | Improved with DPI additive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
